molecular formula C15H14O4 B1349935 4-(3,4-dimethoxyphenyl)benzoic Acid CAS No. 122294-10-4

4-(3,4-dimethoxyphenyl)benzoic Acid

Cat. No.: B1349935
CAS No.: 122294-10-4
M. Wt: 258.27 g/mol
InChI Key: FTCPJYOGXVNPQI-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid core substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethoxyphenyl)benzoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable benzoic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between the aryl halide and the boronic acid . The reaction conditions generally include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dimethoxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    3,4-Dimethoxybenzoic acid: Similar structure but lacks the additional phenyl group.

    4-Methoxybenzoic acid: Contains only one methoxy group.

    Benzoic acid: The parent compound without any methoxy substitutions.

Uniqueness: 4-(3,4-Dimethoxyphenyl)benzoic acid is unique due to the presence of both the 3,4-dimethoxyphenyl group and the benzoic acid core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-8-7-12(9-14(13)19-2)10-3-5-11(6-4-10)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCPJYOGXVNPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374314
Record name 4-(3,4-dimethoxyphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122294-10-4
Record name 3′,4′-Dimethoxy[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122294-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-dimethoxyphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122294-10-4
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